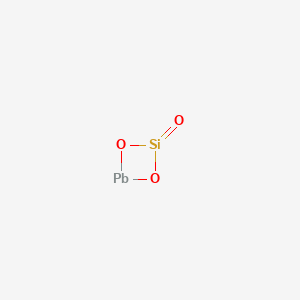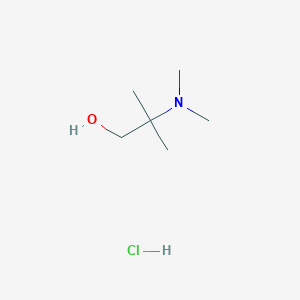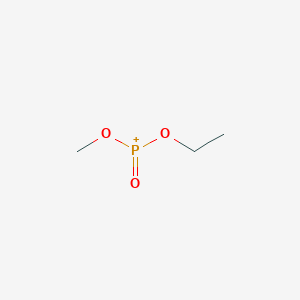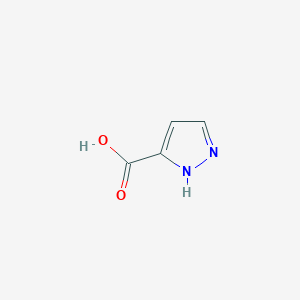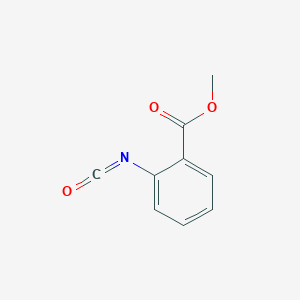
Methyl 2-isocyanatobenzoate
Übersicht
Beschreibung
Methyl 2-isocyanatobenzoate is an organic compound that may be used for various syntheses . It is an organic building block containing an isocyanate group .
Synthesis Analysis
Methyl 2-isocyanatobenzoate may be used for the synthesis of 3H-quinazolin-4-ones, A1120 (a high affinity non-retinoid ligand for the Retinol-binding protein), and trans- and cis-N-phenyl-N′-(4-phenoxy)cyclohexylureas .Molecular Structure Analysis
The molecular formula of Methyl 2-isocyanatobenzoate is C9H7NO3. It has an average mass of 177.157 Da and a monoisotopic mass of 177.042587 Da .Physical And Chemical Properties Analysis
Methyl 2-isocyanatobenzoate is a solid compound. It has a boiling point of 101 °C/2 mmHg and a melting point of 45-49 °C .Wissenschaftliche Forschungsanwendungen
Organic Building Blocks
“Methyl 2-isocyanatobenzoate” is used as an organic building block in various chemical syntheses . It’s a versatile compound that can be used to construct a wide range of organic molecules.
Synthesis of 3H-quinazolin-4-ones
“Methyl 2-isocyanatobenzoate” can be used in the synthesis of 3H-quinazolin-4-ones . Quinazolinones are a class of organic compounds with a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.
Non-retinoid Ligand for the Retinol-binding Protein
“Methyl 2-isocyanatobenzoate” can be used to synthesize A1120, a high-affinity non-retinoid ligand for the Retinol-binding protein . This has potential applications in the treatment of diseases related to vitamin A metabolism.
Synthesis of trans- and cis-N-phenyl-N′-(4-phenoxy)cyclohexylureas
“Methyl 2-isocyanatobenzoate” can be used in the synthesis of trans- and cis-N-phenyl-N′-(4-phenoxy)cyclohexylureas . These compounds have potential applications in medicinal chemistry.
Proteomics Research
“Methyl 2-isocyanatobenzoate” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, identify proteins, and investigate their post-translational modifications.
Safety Research
“Methyl 2-isocyanatobenzoate” is also used in safety research . It’s important to understand the safety implications of this compound, including its acute toxicity, skin and eye irritation, respiratory sensitization, and other potential health effects.
Safety and Hazards
Methyl 2-isocyanatobenzoate is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction. It may cause allergy or asthma symptoms or breathing difficulties if inhaled. It may cause respiratory irritation. It is toxic if swallowed, in contact with skin, or if inhaled .
Wirkmechanismus
Target of Action
Methyl 2-isocyanatobenzoate is a versatile compound used in various syntheses
Mode of Action
It is known to be used in the synthesis of 3H-quinazolin-4-ones , a high affinity non-retinoid ligand for the Retinol-binding protein , and trans- and cis-N-phenyl-N′-(4-phenoxy)cyclohexylureas . The exact interaction with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
It is known to be involved in the synthesis of various compounds
Result of Action
It is known to be used in various syntheses
Action Environment
It is known to be a solid at room temperature with a boiling point of 101 °C/2 mmHg and a melting point of 45-49 °C . .
Eigenschaften
IUPAC Name |
methyl 2-isocyanatobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-13-9(12)7-4-2-3-5-8(7)10-6-11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFKBWNEVZUSKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334044 | |
| Record name | Methyl 2-isocyanatobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-isocyanatobenzoate | |
CAS RN |
1793-07-3 | |
| Record name | Methyl 2-isocyanatobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-isocyanatobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




